Methyl 6-heptenoate

Übersicht

Beschreibung

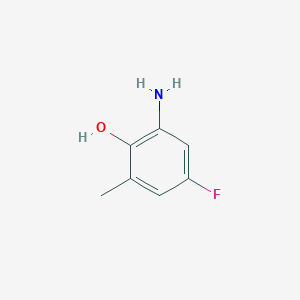

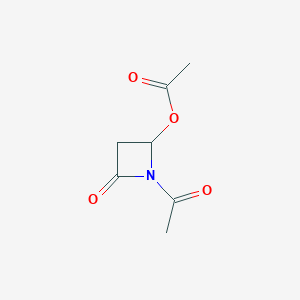

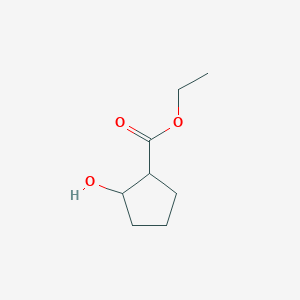

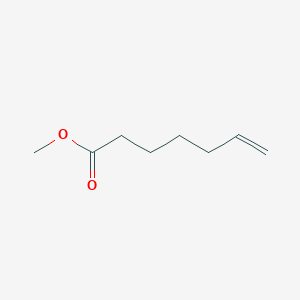

Methyl 6-heptenoate, also known as 6-Heptenoic acid methyl ester, is a chemical compound with the molecular formula C8H14O2 . It has an average mass of 140.180 Da and a monoisotopic mass of 140.083725 Da .

Synthesis Analysis

The synthesis of Methyl 6-heptenoate involves various chemical reactions. One method involves the use of Ethyl hept-6-enoate . The process involves refluxing Ethyl hept-6-enoate in ethanol with sodium hydroxide, followed by acidification and extraction .Molecular Structure Analysis

The molecular structure of Methyl 6-heptenoate consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . It has freely rotating bonds and does not violate the Rule of 5 . The compound has a polar surface area of 26 Ų and a molar volume of 147.8±3.0 cm³ .Chemical Reactions Analysis

The chemical reactions involving Methyl 6-heptenoate are complex and varied. For instance, it has been used in the stereoselective synthesis of (+)-physoperuvine using a tandem aza-Claisen rearrangement and ring-closing metathesis reaction .Physical And Chemical Properties Analysis

Methyl 6-heptenoate has a density of 0.9±0.1 g/cm³ and a boiling point of 169.0±23.0 °C at 760 mmHg . It has a vapour pressure of 1.6±0.3 mmHg at 25°C and an enthalpy of vaporization of 40.5±3.0 kJ/mol . The compound has a flash point of 54.7±20.0 °C and an index of refraction of 1.437 .Wissenschaftliche Forschungsanwendungen

DNA Methylation and Epigenetics

DNA methylation, particularly N6-methyladenosine (6mA), is a crucial epigenetic modification influencing gene expression across various biological processes. The accurate identification and understanding of 6mA sites through bioinformatics tools are essential for elucidating their biological functions. Methylation plays a pivotal role in plant growth, development, and response to stress, highlighting its importance in genetic and epigenetic research (Hasan et al., 2021; Yue et al., 2019).

Environmental Chemicals and Epigenetics

Environmental exposures to chemicals, including metals and endocrine-disrupting compounds, can modify epigenetic marks, leading to toxicity and affecting disease etiology. These alterations offer insights into the mechanisms through which environmental factors influence health outcomes, underscoring the interplay between genetics, epigenetics, and environmental exposures (Baccarelli & Bollati, 2009).

Synthetic Phenolic Antioxidants

Research on synthetic phenolic antioxidants (SPAs) has focused on their occurrence, human exposure, and potential toxicity. SPAs, including compounds like BHT and DBP, are prevalent in the environment and human tissues, raising concerns about their health impacts. Studies suggest the need for further investigation into the environmental behaviors and toxicity effects of SPAs, particularly regarding their endocrine-disrupting effects and implications for human health (Liu & Mabury, 2020).

Bisphenol A and Epigenetic Effects

Bisphenol A (BPA), an environmental toxin, has been shown to impact reproduction through epigenetic mechanisms, affecting gene expression in both male and female reproductive systems. These findings underscore the importance of considering environmental exposures, especially during critical developmental windows, in the context of reproductive health and the potential for transgenerational epigenetic effects (Kundakovic & Champagne, 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl hept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h3H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMPWMPPJYBDKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339135 | |

| Record name | Methyl 6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-heptenoate | |

CAS RN |

1745-17-1 | |

| Record name | Methyl 6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1745-17-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is methyl hept-6-enoate and where is it found?

A1: Methyl hept-6-enoate, also known as methyl 6-heptenoate, is an ester. It has been identified as a component of the fatty oil extracted from Nigella sativa seeds [].

Q2: What is the role of methyl hept-6-enoate in the photolysis of methyl 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoate?

A3: Methyl hept-6-enoate is identified as one of the major products resulting from the photolysis of methyl 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoate in the presence of oxygen []. This suggests it's a breakdown product of this specific hydroperoxide compound under light exposure.

Q3: Are there any synthetic routes available for methyl hept-6-enoate?

A4: While not directly synthesized in the provided papers, one study describes the synthesis of ethyl 5-oxo-6-methyl-6-heptenoate from methacryloyl chloride and ethyl 4-iodobutyrate []. This synthetic route could potentially be adapted for the synthesis of methyl hept-6-enoate by using appropriate starting materials and reaction conditions.

Q4: What analytical techniques are used to identify and quantify methyl hept-6-enoate?

A5: Gas chromatography-mass spectrometry (GC-MS) is the primary method used for both the identification and quantification of methyl hept-6-enoate in complex mixtures []. This technique allows for the separation and identification of individual compounds based on their retention time and mass-to-charge ratio.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.